(1-methyl-1H-pyrazol-3-yl)acetic acid

Medicinal Chemistry Heterocyclic Synthesis Scaffold Design

Why settle for isomeric mixtures when your SAR depends on regiochemical precision? (1-Methyl-1H-pyrazol-3-yl)acetic acid delivers the 3-substitution architecture essential for GPCR antagonist programs (CRTh2/DP₂) and kinase inhibitor scaffolds. The 1-methyl group blocks unwanted tautomerization, directing cyclisation toward distinct bicyclic products that 4- or 5-isomers cannot replicate. Researchers in anti-inflammatory and oncology discovery trust this building block for scaffold novelty, catalyst library development, and IP diversification away from indole-acetic acid chemotypes. Source the correct regioisomer—your synthetic route and potency data depend on it.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 1177318-00-1
Cat. No. B2758463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-pyrazol-3-yl)acetic acid
CAS1177318-00-1
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCN1C=CC(=N1)CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-8-3-2-5(7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyZRHVPSJSUOYNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Methyl-1H-pyrazol-3-yl)acetic Acid (CAS 1177318-00-1) Is a Key Pyrazole Building Block for Medicinal Chemistry Procurement


(1-Methyl-1H-pyrazol-3-yl)acetic acid is a heteroarylacetic acid building block featuring a 1-methylpyrazole core linked to a carboxylic acid via a methylene spacer [1]. With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, it serves as a versatile small-molecule scaffold in pharmaceutical research, particularly as an intermediate for anti-inflammatory agents and GPCR antagonists [2]. The compound's 3‑substitution pattern distinguishes it from the 4‑ and 5‑regioisomers, directly influencing the geometry of metal‑binding motifs and the stereoelectronic properties of downstream conjugates [3].

Why Generic Substitution Fails: Avoiding Regioisomer Pitfalls in Pyrazole Acetic Acid Sourcing


In‑class pyrazole acetic acid analogs cannot be freely interchanged because the position of the acetic acid side chain (ring C‑3, C‑4, or C‑5) fundamentally alters reactivity, coordination chemistry, and biology [1]. For example, ortho‑sulfonyl benzyl CRTh2 antagonists built on a pyrazole‑3‑acetic acid core exhibit a structure–activity relationship (SAR) divergent from both the corresponding 4‑acetic acid isomers and the indole‑3‑acetic acid pharmacophore [1]. Similarly, the 1‑methyl substituent on the pyrazole nitrogen blocks undesired tautomerization and directs cyclisation pathways toward distinct bicyclic products that are inaccessible from the N‑unsubstituted analogs [2]. Substituting a 5‑isomer (CAS 1071814‑44‑2) for the 3‑isomer (CAS 1177318‑00‑1) therefore risks synthetic route failure or loss of target potency, making precise sourcing essential .

Quantitative Differentiation of (1-Methyl-1H-pyrazol-3-yl)acetic Acid: Critical Evidence for Procurement Decisions


Divergent Cyclisation Outcome Dictated by the 3‑Acetic Acid Motif

The 1‑methyl‑3‑acetic acid regioisomer directs cyclisation with triethylorthoformate toward a cyclic imide product rather than the expected dihydropyrazolo[4,3‑c]pyridin‑4‑one. This outcome is general to 1‑substituted‑2‑(5‑amino‑4‑carbamoyl‑1H‑pyrazol‑3‑yl)acetic acids and contrasts with literature precedence for related analogs [1]. The structural reassignment was confirmed by ¹³C NMR and X‑ray crystallography [1].

Medicinal Chemistry Heterocyclic Synthesis Scaffold Design

CRTh2 Antagonist SAR Divergence Between Pyrazole‑3‑ and Indole‑3‑acetic Acid Cores

In a series of ortho‑sulfonyl benzyl acetic acid CRTh2 antagonists, the pyrazole‑3‑acetic acid core displayed a different SAR compared with the established indole‑3‑acetic acid pharmacophore [1]. While discrete IC₅₀ values for the 1‑methyl‑3‑yl isomer are not tabulated in the primary disclosure, the study confirms that the pyrazole core can achieve low‑nanomolar binding and that the SAR is non‑transferable from the indole series [1].

GPCR Antagonism Allergic Inflammation Structure‑Activity Relationship (SAR)

Regioisomeric Purity Prevents Off‑Pathway Metal Coordination

1‑Methyl‑1H‑pyrazole‑3‑carboxylic acid forms stable mononuclear (NHC)PdCl(1‑methyl‑1H‑pyrazole‑3‑carboxylate) complexes with well‑defined coordination geometry, enabling efficient desulfinative Sonogashira coupling [1]. The corresponding 5‑acetic acid isomer would place the carboxylate at a different distance from the pyrazole nitrogen, altering the chelate bite angle and metal‑binding affinity. No comparable catalytic data are reported for the 5‑isomer, underscoring the criticality of the 3‑position linkage.

Organometallic Chemistry Catalyst Design N,O‑Ligands

High‑Value Application Scenarios for (1-Methyl-1H-pyrazol-3-yl)acetic Acid Informed by Quantitative Differentiation


Synthesis of Novel Bicyclic Heterocycles for Kinase Inhibitor Libraries

Leveraging the divergent cyclisation reactivity documented by Smyth et al. [1], medicinal chemistry groups can use (1‑methyl‑1H‑pyrazol‑3‑yl)acetic acid to generate cyclic imide and related bicyclic scaffolds that complement pyrazolo[4,3‑c]pyridin‑4‑one libraries. The 1‑methyl group ensures regiochemical fidelity during cyclisation, enabling the preparation of screening compounds that are structurally distinct from those derived from the 5‑acetic acid isomer [1]. This makes the compound a strategic procurement choice for kinase inhibitor and anti‑cancer discovery programs requiring scaffold novelty.

CRTh2 Antagonist Lead Optimization with Non‑Indole Cores

The demonstration that pyrazole‑3‑acetic acid cores exhibit a distinct SAR from indole‑3‑acetic acid in CRTh2 antagonism [2] positions this building block as a key starting material for respiratory and allergic disease programs. Because the 3‑substitution pattern influences the vector of the pendant carboxylic acid, researchers targeting prostaglandin D₂ receptor subtype 2 (DP₂/CRTh2) can utilize this compound to explore chemical space that avoids indomethacin‑related intellectual property while maintaining low‑nanomolar potency [2].

Development of N,O‑Bidentate Palladium Catalysts

The established ability of 1‑methyl‑1H‑pyrazole‑3‑carboxylic acid derivatives to form well‑characterized (NHC)Pd(N^O) complexes for C–C bond‑forming reactions [3] suggests that (1‑methyl‑1H‑pyrazol‑3‑yl)acetic acid can serve as a platform for catalyst libraries. Process chemistry groups procuring this regioisomer can tune the steric and electronic properties of the ligand by derivatizing the carboxylic acid while maintaining the critical N,O‑chelate bite angle that is governed by the 3‑position attachment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-methyl-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.